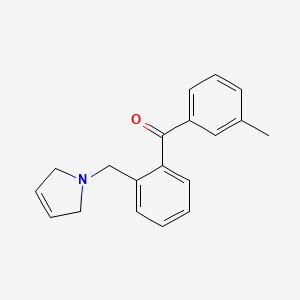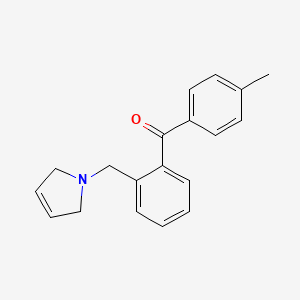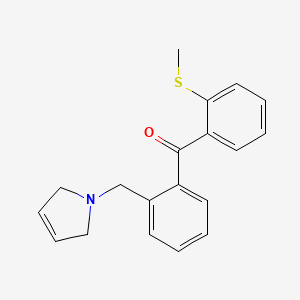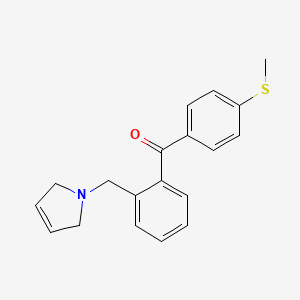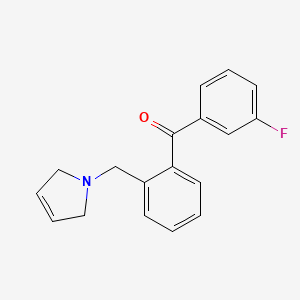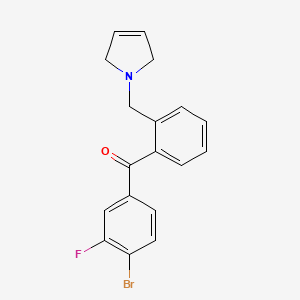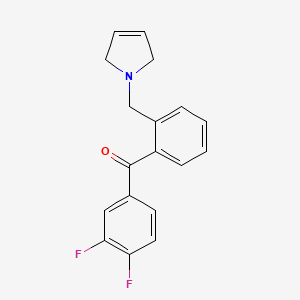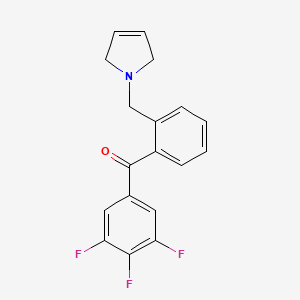
3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone" is a fluorinated aromatic ketone with potential applications in the synthesis of polymeric and small organic molecules. The presence of the trifluoromethyl group and the methylphenyl group suggests that it could be a precursor or an intermediate in various organic synthesis pathways, including the preparation of polyimides, isoselenazoles, and other heterocyclic compounds .
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds typically involves the coupling of fluorinated acetophenones with other aromatic or heteroaromatic compounds. For example, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl-substituted acetophenone with 4-nitrophenyl phenyl ether, followed by reduction . Similarly, the synthesis of 4-methyl- and 4-phenylseleno-trihalo-3-alken-2-ones was achieved by reacting methoxy-trihalo-3-alken-2-ones with methyl- or phenylselenols . These methods could potentially be adapted for the synthesis of "3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to "3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone" has been studied using techniques such as X-ray crystallography and quantum mechanical calculations . These studies provide insights into the conformational preferences and electronic properties of the molecules, which are crucial for understanding their reactivity and potential applications in material science.
Chemical Reactions Analysis
Compounds with structural similarities to "3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone" have been used in various chemical reactions. For instance, 3,5-bis(trifluoromethyl)phenyl sulfones were employed in the Julia-Kocienski olefination reaction with carbonyl compounds . Additionally, the cyclocondensation reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea led to the formation of pyrimidinones . These reactions demonstrate the versatility of fluorinated aromatic ketones in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms, which can enhance the solubility in polar organic solvents and improve thermal stability . For example, fluorinated polyimides derived from a similar diamine monomer exhibited good solubility in polar organic solvents and outstanding thermal and mechanical properties . These properties are essential for the potential use of "3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone" in the development of high-performance materials.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone is a compound that has been explored in various synthetic and characterization studies. For instance, it has been involved in the synthesis of photo-cross-linking chalcones, which exhibit potential as novel corrosion inhibitors for mild steel in acidic mediums. These chalcones, characterized through techniques like FT-IR and NMR, demonstrate mixed-type corrosion inhibition properties, forming protective films on the steel surface upon photo-cross-linking under UV light (Ramaganthan et al., 2015).
Quantum Chemical and Spectroscopic Investigations
In another study, the compound's molecular structure and vibrational frequencies were determined using Density Functional Theory (DFT) and further analyzed through FT-IR and FT-Raman spectroscopy. This research contributed to the understanding of the molecule's electrostatic potential and intramolecular interactions, providing insights into its reactivity and stability (Govindasamy & Gunasekaran, 2015).
Application in Material Science
The compound has also found applications in material science, such as in the synthesis of polymers with specific properties. For example, derivatives of this compound have been utilized in creating polymers that exhibit good heat aging resistance and solvent extraction resistance, making them suitable for industrial applications (Park et al., 2012).
Environmental Biodegradation
Interestingly, the compound has been investigated in the context of environmental biodegradation. A study on Ralstonia sp. SJ98 demonstrated the bacterium's capability to utilize a structurally similar compound, 3-methyl-4-nitrophenol, as a carbon and energy source, shedding light on potential bioremediation applications (Bhushan et al., 2000).
Antipathogenic Activity
Furthermore, the antipathogenic activities of thiourea derivatives containing the compound have been explored, highlighting their potential in developing new antimicrobial agents with antibiofilm properties. These derivatives show significant activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O/c1-10-2-4-11(5-3-10)6-7-15(20)12-8-13(17)16(19)14(18)9-12/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDHZXDHSYGURJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644152 |
Source


|
| Record name | 3-(4-Methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone | |
CAS RN |
898769-43-2 |
Source


|
| Record name | 1-Propanone, 3-(4-methylphenyl)-1-(3,4,5-trifluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-[2-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327370.png)
![Ethyl 7-[2-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327371.png)
